N-(1-naphthyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a complex organic compound that features a naphthalene ring, a tetrahydrofuran moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthyl)-4-(tetrahydro-2-furanylmethoxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzamide with tetrahydrofuran-2-ylmethanol under acidic conditions to form 4-(tetrahydrofuran-2-ylmethoxy)benzamide.
Naphthalene Ring Introduction: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with the benzamide derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthyl)-4-(tetrahydro-2-furanylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of
Properties
CAS No. |
940511-14-8 |
---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C22H21NO3/c24-22(23-21-9-3-6-16-5-1-2-8-20(16)21)17-10-12-18(13-11-17)26-15-19-7-4-14-25-19/h1-3,5-6,8-13,19H,4,7,14-15H2,(H,23,24) |
InChI Key |
NYNTVMYIMMRZJD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.